2-Methoxy-2-methylpropanal

Environmental Fate Photocatalysis MTBE Degradation Pathway

2-Methoxy-2-methylpropanal is a branched, alpha-methoxy aldehyde (C5H10O2, MW 102.13 g/mol). As a colorless liquid with a minimum purity specification of 95%, it serves a critical and specialized role as a confirmed oxidative degradation intermediate of methyl tert-butyl ether (MTBE), a widely studied fuel oxygenate.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 36133-35-4
Cat. No. B3051803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-methylpropanal
CAS36133-35-4
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C)(C=O)OC
InChIInChI=1S/C5H10O2/c1-5(2,4-6)7-3/h4H,1-3H3
InChIKeyHSCUZOQCNBPBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-methylpropanal (CAS 36133-35-4): A Specialized Methoxy-Aldehyde for Environmental Fate and Degradation Research


2-Methoxy-2-methylpropanal is a branched, alpha-methoxy aldehyde (C5H10O2, MW 102.13 g/mol) [1]. As a colorless liquid with a minimum purity specification of 95%, it serves a critical and specialized role as a confirmed oxidative degradation intermediate of methyl tert-butyl ether (MTBE), a widely studied fuel oxygenate [2]. Unlike generic aldehydes, its structure features a quaternary carbon center adjacent to the carbonyl, which dictates a unique reactivity profile in both environmental and synthetic contexts, making its precise procurement essential for targeted mechanistic studies [2].

Why 2-Methoxy-2-methylpropanal Cannot Be Replaced by Other Methoxy-Aldehydes in Critical Analytical and Synthetic Workflows


The practice of substituting this compound with a simpler analog, such as 2-methoxypropanal (CAS 6142-38-7) or isobutyraldehyde, fails in regulated environmental research and specific synthetic applications due to a lack of verified chemical identity and application-specific validation. The key differentiator is 2-methoxy-2-methylpropanal's established role as a primary intermediate in the TiO2-catalyzed degradation pathway of MTBE [1]. This pathway confirmation provides a validated analytical target, and using an unconfirmed analog would invalidate mechanistic studies or quantitative environmental monitoring assays. Furthermore, its EPA regulatory tracking status [2] underscores an administrative and scientific identity that generic alternatives do not share, directly impacting the defensibility of data in submissions to regulatory bodies.

Quantitative Procurement Guide: 2-Methoxy-2-methylpropanal's Verifiable Differentiation from Comparators


Verified Identity as a Primary MTBE Photocatalytic Degradation Intermediate

Unlike its primary structural comparator, 2-methoxypropanal (CAS 6142-38-7), which lacks a verified role in fuel oxygenate degradation pathways, 2-methoxy-2-methylpropanal has been experimentally synthesized and confirmed as a primary intermediate product in the TiO2/UV degradation of MTBE [1]. This confirmation provides a direct, application-specific identity for use as an analytical reference standard in environmental fate studies.

Environmental Fate Photocatalysis MTBE Degradation Pathway

Distinct EPA Regulatory Tracking Status Enabling Environmental Monitoring Applications

2-Methoxy-2-methylpropanal is a tracked substance within the EPA's Substance Registry Services (SRS) via the National Water Information System (NWIS), with an official CA Index name [1]. This regulatory identity is absent for many general-use aldehydes like 2-methoxypropanal, which are not tracked under this specific environmental program. This makes 2-methoxy-2-methylpropanal the only appropriate standard for generating legally defensible data in NWIS-related monitoring.

Environmental Monitoring Regulatory Compliance Substance Tracking

Defined Purity Specification for Reproducible Quantitative Research

A commercial source specifies a minimum purity of 95% for 2-methoxy-2-methylpropanal, along with defined long-term storage conditions . This certified purity level ensures batch-to-batch reproducibility in analytical method development, which is a distinct advantage over procuring a non-certified or unspecified-purity analog like 2-methoxypropanal for quantitative work.

Analytical Chemistry Method Validation Reference Material

High-Impact Application Scenarios for 2-Methoxy-2-methylpropanal Based on Verifiable Differentiation


Analytical Reference Standard in MTBE Environmental Fate Studies

For laboratories investigating the photocatalytic or advanced oxidative degradation of MTBE in water treatment, 2-methoxy-2-methylpropanal is the only structurally confirmed analytical reference standard for quantifying this primary degradation intermediate [1]. Using it ensures that GC/MS or HPLC calibration curves are built on the correct, confirmed analyte, a necessity for publishing mechanistic conclusions or reporting to environmental agencies.

Compliance-Driven Environmental Monitoring for EPA-Regulated Sites

Environmental testing laboratories contracted for National Water Information System (NWIS) monitoring must use substances recognized by the EPA's Substance Registry Services. As 2-methoxy-2-methylpropanal is an approved substance in this system [1], it is the mandatory standard for generating data compliant with EPA data quality objectives, whereas a generic aldehyde standard would not meet this traceability requirement.

Synthetic Intermediate for Sterically Hindered Building Blocks

The compound's quaternary alpha-carbon structure makes it a valuable synthetic intermediate for creating sterically congested molecules [1]. In synthetic chemistry, its 95% certified purity provides a reliable starting point for exploring nucleophilic addition or oxidation reactions to yield 2-methoxy-2-methylpropanoic acid or other derivatives, where the defined purity directly impacts yield calculations and byproduct characterization.

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